

Physical and chemical properties of Dehydrololiolide.

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Compound of Interest

Compound Name: Dehydrololiolide

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Dehydrololiolide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrololiolide, a naturally occurring monoterpenoid lactone, has garnered interest within the scientific community for its potential biological activities, notably as an aromatase inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of **Dehydrololiolide**, alongside detailed experimental protocols for its isolation and for assessing its biological activity. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Dehydrololiolide is a C11-norisoprenoid with the molecular formula $C_{11}H_{14}O_3$ and a molecular weight of 194.23 g/mol ^{[1][2]}. It exists as different stereoisomers, with the (-)-**dehydrololiolide** enantiomer being of particular interest due to its biological activity. While experimental data on some physical properties remain limited, a compilation of available and computed data is presented below.

Table 1: Physical and Chemical Properties of **Dehydrololiolide**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1][2]
Molecular Weight	194.23 g/mol	[1][2]
IUPAC Name	4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione	PubChem
CAS Number	19355-58-9 ((+/-)-Dehydrolololide)	PubChem
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
XLogP3	0.6	PubChem (Computed)
Stereochemistry	Exists as (+/-), (S), and (-) isomers	[1][2]

Spectroscopic Data

The structural elucidation of **Dehydrolololide** relies on various spectroscopic techniques. While a complete set of publicly available spectra for a single enantiomer is not readily accessible, data for related compounds and partial data for **Dehydrolololide** are presented here to aid in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of **Dehydrolololide**.

¹³C NMR: The ¹³C NMR spectrum of (+)-**Dehydrolololide** is available on the SpectraBase database, though full access may require a subscription.[3] For reference, the ¹³C NMR chemical shifts for the related compounds lololide and epi-lololide are provided in the literature and can serve as a guide for spectral interpretation.[4]

¹H NMR: Detailed ¹H NMR data with chemical shifts and coupling constants for **Dehydrololiolide** are not fully available in the public domain. However, ¹H NMR data for loliolide and epi-loliolide are available and can be used for comparative analysis.^[4]

Infrared (IR) Spectroscopy

The IR spectrum of **Dehydrololiolide** is expected to show characteristic absorption bands corresponding to its functional groups. While a specific spectrum for **Dehydrololiolide** is not provided in the search results, a general interpretation based on its structure would anticipate the following:

- ~1750 cm⁻¹: Strong absorption due to the C=O stretching of the α,β-unsaturated lactone.
- ~1680 cm⁻¹: Absorption corresponding to the C=C stretching of the enone system.
- ~2850-3000 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

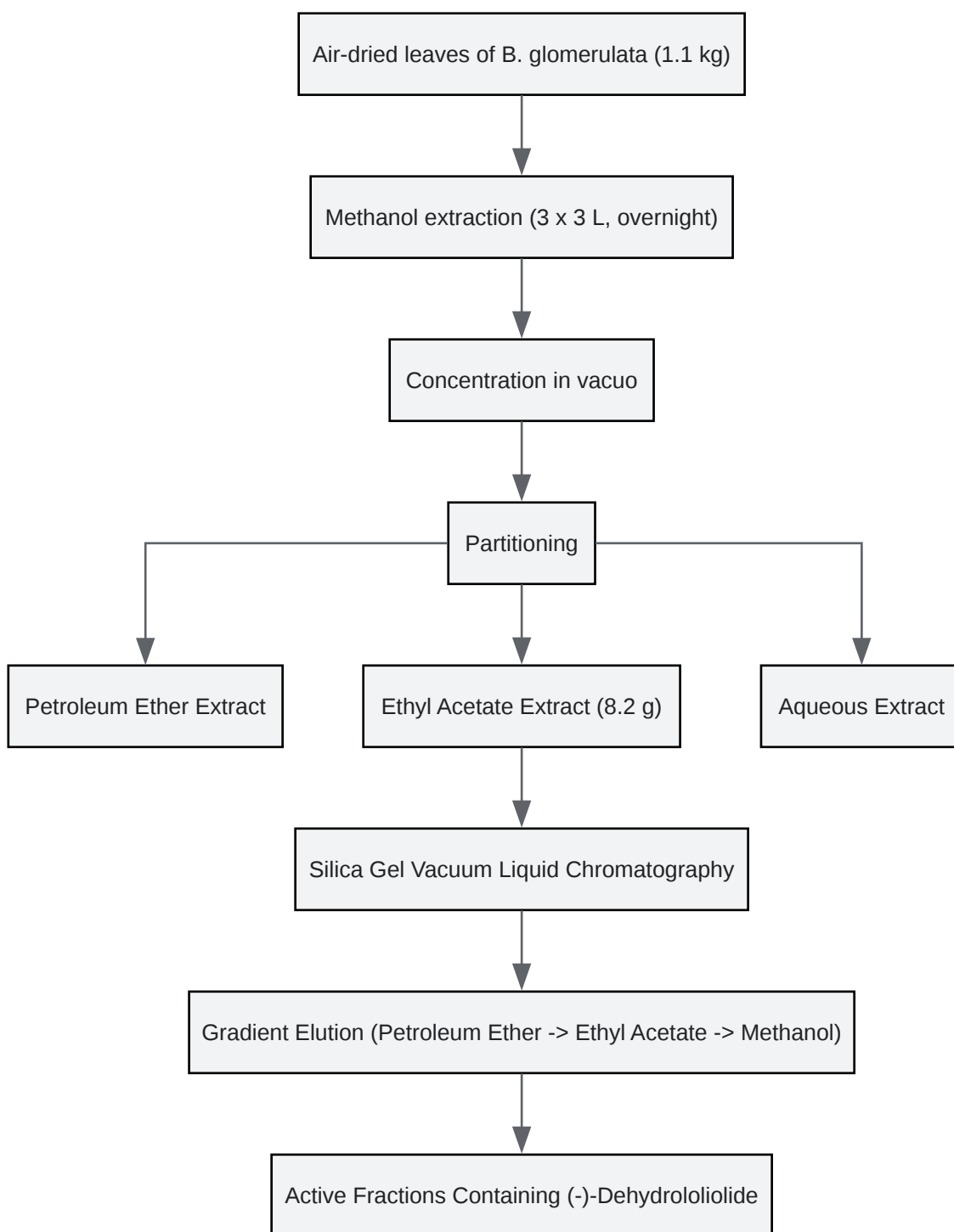
Mass spectrometry provides information on the molecular weight and fragmentation pattern of **Dehydrololiolide**. The expected [M+H]⁺ ion would be at m/z 195.1016. The fragmentation pattern would likely involve losses of CO, CO₂, and portions of the alkyl chain.

Experimental Protocols

Isolation of (-)-Dehydrololiolide from *Brassaiopsis glomerulata*

This protocol is based on the bioassay-guided fractionation method described for the isolation of aromatase inhibitors from the leaves of *Brassaiopsis glomerulata*.^[5]

Experimental Workflow for Isolation



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Figure 1: General workflow for the isolation of (-)-Dehydrololiolide.

Methodology:

- Extraction: Air-dried and ground leaves of *B. glomerulata* (1.1 kg) are extracted with methanol (3 x 3 L) overnight.[5]
- Concentration: The resulting macerate is concentrated under vacuum to yield a crude extract (46.1 g).[5]
- Partitioning: The crude extract is partitioned between petroleum ether, ethyl acetate, and water to separate compounds based on polarity. This yields a petroleum ether extract (11.6 g), an ethyl acetate extract (8.2 g), and an aqueous extract (13.3 g).[5]
- Chromatography: The ethyl acetate extract, which contains (-)-**dehydrololiolide**, is subjected to silica gel vacuum liquid chromatography.[5]
- Fractionation: The column is eluted with a gradient of increasing polarity, starting with 100% petroleum ether, followed by a gradient of petroleum ether-ethyl acetate, and then ethyl acetate-methanol.[5]
- Isolation: Fractions are collected and monitored for the presence of the target compound, which can be identified through techniques like thin-layer chromatography and further spectroscopic analysis.

Aromatase Inhibition Assay

This protocol describes a general in vitro assay to determine the aromatase inhibitory activity of a test compound like **Dehydrololiolide**. The assay measures the conversion of a radiolabeled androgen to estrogen.

Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing human placental microsomes (as a source of aromatase), a NADPH-generating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the test compound at various concentrations.
- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

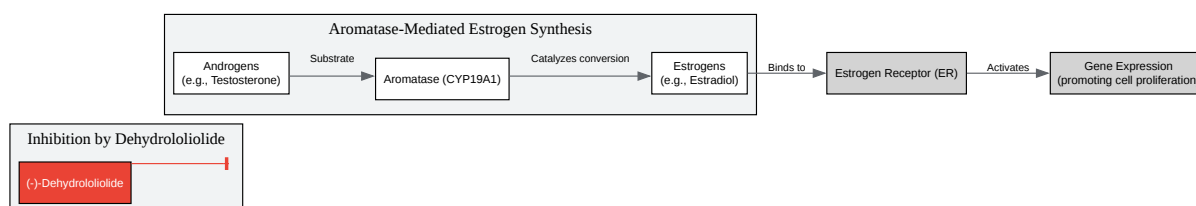
- **Substrate Addition:** Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [1 β -³H(N)]-androst-4-ene-3,17-dione.
- **Reaction Termination:** Stop the reaction by adding an organic solvent (e.g., chloroform).
- **Extraction:** Extract the product (estrone) and any remaining substrate into the organic phase.
- **Quantification:** Measure the amount of ³H₂O released into the aqueous phase, which is proportional to the aromatase activity, using a liquid scintillation counter.
- **Data Analysis:** Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Aromatase Inhibition

(-)-**Dehydrololiolide** has been identified as an inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens.[1] In a cell-based assay using SK-BR-3 human breast cancer cells, (-)-**dehydrololiolide** demonstrated 21.8% inhibition of aromatase activity at a concentration of 50 μ M.[1] A specific IC₅₀ value has not been reported. Aromatase inhibitors are crucial in the treatment of estrogen receptor-positive breast cancer by reducing the production of estrogens that fuel tumor growth.

Aromatase Inhibition Signaling Pathway



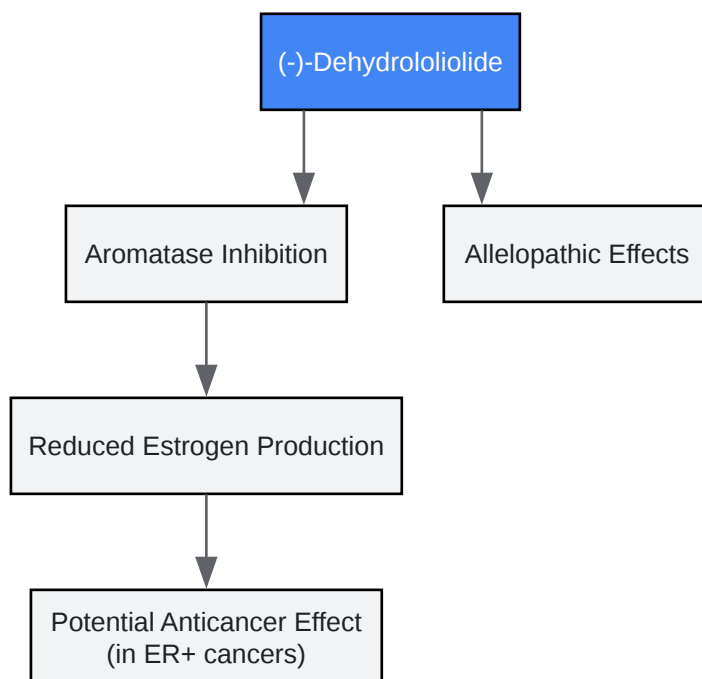
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Figure 2: Mechanism of aromatase inhibition by (-)-**Dehydrololiolide**.

Other Potential Signaling Pathways

Currently, there is a lack of direct scientific evidence from the conducted searches to definitively link **Dehydrololiolide** to the modulation of other major signaling pathways such as NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) or MAPK (Mitogen-activated protein kinase). These pathways are fundamental in regulating cellular processes like inflammation, proliferation, and apoptosis, and their dysregulation is often implicated in cancer. Further research is warranted to explore the potential effects of **Dehydrololiolide** on these and other signaling cascades to fully elucidate its pharmacological profile.

Logical Relationship of **Dehydrololiolide**'s Activity



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Figure 3: Known and potential biological effects of (-)-**Dehydrololiolide**.

Conclusion

Dehydrololiolide presents an interesting natural product scaffold for further investigation, particularly in the context of cancer research due to its aromatase inhibitory activity. This guide has consolidated the currently available data on its physical and chemical properties, provided protocols for its isolation and biological evaluation, and outlined its known mechanism of action. Future research should focus on obtaining more precise quantitative data for its physical properties, completing its spectroscopic characterization, determining its IC₅₀ for aromatase inhibition, and exploring its effects on other critical cellular signaling pathways. Such studies will be instrumental in fully understanding the therapeutic potential of this compound.

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